2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-Cyclobutyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring a unique structure that combines a cyclobutyl group and an oxabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction of furans with olefinic or acetylenic dienophiles generates the oxabicycloheptane framework . The cyclobutyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and selectivity. Catalysts and reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit protein phosphatases, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar bicyclic structure but without the cyclobutyl group.
2-Methylidene-7-oxabicyclo[2.2.1]heptane: A derivative with a methylidene group instead of a cyclobutyl group.
7-Oxabicyclo[2.2.1]heptane-2,3-diol: A diol derivative with hydroxyl groups at positions 2 and 3.
Uniqueness
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-7-11(8-2-1-3-8)6-9-4-5-10(11)13-9/h7-10H,1-6H2 |
InChI Key |
LXLJJXSLQCMGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC3CCC2O3)C=O |
Origin of Product |
United States |
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